molecular formula C26H23BrN2O4 B2942504 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate CAS No. 387883-39-8

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate

Cat. No.: B2942504
CAS No.: 387883-39-8
M. Wt: 507.384
InChI Key: DMWKBTRSIXJVDX-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is a complex organic compound with a unique structure that includes a benzoisoquinoline core, a piperidine ring, and a bromobenzoate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O4/c27-21-10-3-2-7-17(21)26(32)33-16-15-29-24(30)19-9-6-8-18-22(28-13-4-1-5-14-28)12-11-20(23(18)19)25(29)31/h2-3,6-12H,1,4-5,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWKBTRSIXJVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoisoquinoline intermediate.

    Esterification: The final step involves the esterification of the benzoisoquinoline-piperidine intermediate with 2-bromobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the benzoate ester group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized benzoate esters.

Scientific Research Applications

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its unique structure may lead to the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-6-(morpholin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(1,3-dioxo-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidine ring in 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate may confer unique biological activities compared to its analogs with different ring structures. This uniqueness can be exploited in the design of new compounds with specific desired properties.

Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C32H37N3O6S
  • Molecular Weight : 591.72 g/mol
  • LogP : 4.3717 (indicating lipophilicity)
  • Hydrogen Bond Acceptors : 13
  • Polar Surface Area : 92.651 Ų

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been noted for its role as an inhibitor of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This inhibition suggests potential applications in treating inflammatory diseases and certain cancers.

Biological Activity Overview

The following table summarizes the biological activities associated with the compound:

Activity Description
TNF-α InhibitionReduces inflammation and may help in treating autoimmune diseases and inflammatory conditions .
Anticancer PropertiesExhibits cytotoxic effects on various cancer cell lines, possibly through apoptosis induction .
Modulation of CytokinesInfluences the production of IL-1 and IL-10, which are crucial in immune responses .
Antimicrobial ActivityPreliminary studies suggest potential antimicrobial effects, although more research is needed .

Study 1: TNF-α Inhibition

A study published in a patent document highlighted the compound's efficacy in inhibiting TNF-α production in mammalian cells. This property is significant for developing treatments for diseases such as rheumatoid arthritis and Crohn's disease where TNF-α plays a pivotal role in pathogenesis .

Study 2: Anticancer Effects

Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation. The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Study 3: Cytokine Modulation

Further investigations into the immunomodulatory effects revealed that treatment with the compound led to increased levels of IL-10 while decreasing IL-1 production. This dual modulation suggests its potential utility in managing inflammatory responses without suppressing overall immune function .

Research Findings

Recent findings have expanded on the compound's biological profile:

  • In vitro Studies : Cell culture assays have shown that the compound exhibits selective toxicity towards cancer cells compared to normal cells, with an IC50 value indicating effective concentration ranges.
  • In vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups, supporting its therapeutic potential.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific receptors involved in inflammatory pathways, providing insights into its mechanism of action.

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